2-phenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
Description
2-Phenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a structurally complex acetamide derivative characterized by a 2-phenyl group attached to the acetamide core and a propyl linker bearing a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety. This compound’s unique architecture combines a sulfonamide group (known for enhancing binding affinity in enzyme inhibitors ) with a bicyclic tetrahydroisoquinoline system, which is frequently observed in bioactive alkaloids and pharmaceuticals targeting neurological pathways.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(15-17-7-2-1-3-8-17)21-12-6-14-26(24,25)22-13-11-18-9-4-5-10-19(18)16-22/h1-5,7-10H,6,11-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYITGCLHVHHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-phenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has shown potential as a non-carboxylic inhibitor of PTP1B, which is involved in insulin signaling and cancer progression. This inhibition may enhance insulin sensitivity and provide therapeutic benefits in metabolic disorders .
- Neuroprotective Effects : In models of Alzheimer's disease (AD), related compounds have demonstrated the ability to reduce amyloid-beta (Aβ) aggregation and toxicity. For instance, THICAPA, a derivative of tetrahydroisoquinoline, improved neuronal cell viability in the presence of Aβ42 and exhibited protective effects in Drosophila models of AD .
- Antimicrobial Activity : Preliminary studies suggest that sulfonyl derivatives of tetrahydroisoquinoline possess antimicrobial properties. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymatic pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's efficacy:
- Cell Viability Assays : The compound was tested on various cell lines to assess its cytotoxicity and protective effects against oxidative stress.
- Enzyme Inhibition Assays : Specific assays were performed to measure the inhibition of PTP1B activity, showing promising results that warrant further exploration.
In Vivo Studies
Animal models have been employed to further understand the biological effects:
- Alzheimer's Disease Models : In Drosophila models expressing human Aβ42, treatment with related compounds resulted in improved motor function and increased lifespan, indicating potential neuroprotective properties .
- Diabetes Models : The impact on glucose metabolism and insulin signaling pathways was evaluated in diabetic mice, showing enhanced metabolic profiles upon treatment.
Case Studies
- Neuroprotection in Alzheimer's Disease :
- Antimicrobial Efficacy :
Data Summary
The following table summarizes key findings from recent studies on 2-phenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide:
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Neuroprotection | Drosophila model | Improved lifespan and motor function |
| Enzyme inhibition | In vitro cell lines | Significant inhibition of PTP1B |
| Antimicrobial activity | Bacterial cultures | Effective against multiple bacterial strains |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological effects. The molecular formula is , with a molecular weight of approximately 350.56 g/mol. The presence of the sulfonyl group enhances its solubility and biological activity.
Anticancer Activity
Research has indicated that compounds containing tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the tetrahydroisoquinoline structure can lead to enhanced cytotoxicity against various cancer cell lines. The sulfonamide group may contribute to the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives is well-documented, with applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for further research in neuropharmacology .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Compounds similar to 2-phenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory conditions .
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of tetrahydroisoquinoline derivatives, including the compound . The results indicated that certain modifications led to increased potency against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study: Neuroprotection
In a preclinical model of Parkinson's disease, administration of related tetrahydroisoquinoline compounds resulted in significant neuroprotection against dopaminergic neuron loss. This was linked to reduced levels of reactive oxygen species (ROS) and improved behavioral outcomes in treated animals .
Potential Future Directions
Given its promising biological activities, future research should focus on:
- Synthesis of Analogues : Exploring structural modifications to enhance efficacy and selectivity.
- Mechanistic Studies : Investigating the specific pathways through which the compound exerts its effects.
- Clinical Trials : Initiating clinical studies to evaluate safety and efficacy in human populations.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Acetamide Derivatives with Aromatic Substituents
Compounds such as 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) and 2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007) () share the acetamide core but differ in substituent chemistry. Key distinctions include:
- Structural Impact: The target compound’s tetrahydroisoquinoline sulfonyl group may improve blood-brain barrier penetration compared to the hydroxyl or amino groups in 30005/30007, which are polar and may limit CNS uptake .
- Synthesis Complexity : The target compound’s sulfonylation and bicyclic system likely require multi-step synthesis, contrasting with the simpler nitro reduction used for 30005/30007 .
Chloroacetamide Herbicides
highlights chloroacetamide herbicides (e.g., alachlor , pretilachlor ), which share the acetamide backbone but prioritize chloro and alkyl/alkoxy substituents for agrochemical activity:
| Compound | Key Substituents | Application |
|---|---|---|
| Target Compound | Tetrahydroisoquinoline sulfonyl, 2-phenyl | Hypothetical: Pharmaceutical |
| Alachlor | 2-Chloro, 2,6-diethylphenyl, methoxymethyl | Herbicide |
| Pretilachlor | 2-Chloro, 2,6-diethylphenyl, propoxyethyl | Herbicide |
- Functional Group Influence: The chloro and alkoxy groups in herbicides enhance lipid solubility for plant membrane penetration, whereas the target compound’s sulfonamide and tetrahydroisoquinoline groups suggest protein-binding specificity .
- Toxicity Profile : Chloroacetamides are associated with environmental persistence, while the target compound’s complexity may reduce ecological toxicity but increase synthetic challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
